Welcome to the BenchChem Online Store!
molecular formula C5H6ClN3 B1363166 3-Chloro-2-hydrazinopyridine CAS No. 22841-92-5

3-Chloro-2-hydrazinopyridine

Cat. No. B1363166
M. Wt: 143.57 g/mol
InChI Key: XAYCTBDPZIKHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06169086A

Procedure details

To 30 ml of an n-butanol solution containing 7.0 g of 2,3-dichloropyridine were added 7.1 g of hydrazine monohydrate and 6.54 g of anhydrous potassium carbonate, and the mixture was heated under reflux for 17.5 hours. After cooling, the precipitate was collected by filtration to yield 6.07 g of the title compound.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[Cl:8][C:7]1[C:2]([NH:10][NH2:11])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
O.NN
Name
Quantity
6.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17.5 hours
Duration
17.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.